N-(2-hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide
Description
N-(2-Hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide is a quinazolinone-derived acetamide compound characterized by a 2-hydroxyphenyl group linked via an acetamide bridge to a 2-isobutyl-substituted quinazolinone core. The 2-hydroxyphenyl group may enhance solubility and hydrogen-bonding interactions, which are critical for molecular recognition in biological systems .
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-[2-(2-methylpropyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3/c1-13(2)11-18-21-15-8-4-3-7-14(15)20(26)23(18)12-19(25)22-16-9-5-6-10-17(16)24/h3-10,13,18,21,24H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
NUJJUUBDGNMEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Amino-2-Phenylquinazolin-4(3H)-One
The quinazolinone core is synthesized from anthranilic acid (1 ) through a benzoxazin-4-one intermediate (3 ). Anthranilic acid reacts with benzoyl chloride (2 ) in pyridine to form 3 , which undergoes cyclocondensation with hydrazine hydrate in ethanol to yield 3-amino-2-phenylquinazolin-4(3H)-one (4 ).
Reaction Conditions :
-
Step 1 : Anthranilic acid + benzoyl chloride in pyridine, reflux (6–8 h).
-
Step 2 : Intermediate 3 + hydrazine hydrate in ethanol, reflux (10–12 h).
Key Spectral Data :
Introduction of the Isobutyl Group
The isobutyl moiety is introduced at position 2 of the quinazolinone via alkylation. 3-Amino-2-phenylquinazolin-4(3H)-one (4 ) reacts with isobutyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h.
Optimization Note :
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-(2-Hydroxyphenyl)Acetamide
2-Hydroxyphenylacetamide is synthesized by reacting 2-aminophenol with chloroacetyl chloride in dichloromethane containing triethylamine. The reaction proceeds at 0–5°C to minimize side reactions.
Reaction Conditions :
Characterization :
Coupling of Quinazolinone and Acetamide Moieties
Nucleophilic Substitution Reaction
The final step involves coupling 2-chloro-N-(2-hydroxyphenyl)acetamide with 2-isobutyl-3-aminoquinazolin-4(3H)-one. The reaction is conducted in dry dioxane with triethylamine as a base at reflux for 12–14 h.
Mechanistic Insight :
-
Chloroacetamide acts as an electrophile, displacing the amino group at position 3 of the quinazolinone.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Dry dioxane | 78% |
| Base | Triethylamine | 82% |
| Temperature | Reflux | 80% |
Alternative Synthetic Routes
One-Pot Cyclocondensation
A streamlined method involves simultaneous cyclocondensation and alkylation. Anthranilic acid, isobutyl aldehyde, and hydrazine hydrate are heated in acetic acid at 100°C for 6 h, followed by direct coupling with chloroacetamide.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) accelerates the coupling step, completing the reaction in 45 min with a 75% yield.
Conditions :
-
Solvent : DMF.
-
Catalyst : K₂CO₃.
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from ethanol-water (3:1) to achieve >98% purity.
Analytical Data :
Challenges and Solutions
Regioselectivity in Alkylation
The isobutyl group may undesirably alkylate the quinazolinone NH. Using bulky bases (e.g., DBU) or low temperatures (0°C) suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Quinazolinone vs. Morpholinone Derivatives
- Target Compound : Features a 4-oxo-1,4-dihydroquinazolin-3(2H)-yl core with a 2-isobutyl substituent.
- Morpholinone Analogs: Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replace the quinazolinone with a morpholinone ring.
Substituent Variations on the Acetamide Side Chain
2-Hydroxyphenyl vs. Sulfamoylphenyl Groups
- Target Compound: The 2-hydroxyphenyl group provides a phenolic -OH, enabling hydrogen-bond donation.
- Sulfamoylphenyl Analogs: Compounds like 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives () feature a sulfonamide group (-SO₂NH₂), enhancing hydrophilicity and acidity (pKa ~10) compared to the phenolic -OH (pKa ~9–10) .
Quinazolinone Substitutions
Isobutyl vs. Dichlorophenylmethyl Groups
- Target Compound: The 2-isobutyl group on the quinazolinone may enhance lipophilicity and steric bulk.
| Parameter | Target Compound | Dichlorophenylmethyl Analog () |
|---|---|---|
| Quinazolinone Substituent | 2-Isobutyl | 2-[(2,4-Dichlorophenyl)methyl] |
| Bioactivity | Not reported | Anticonvulsant activity demonstrated |
Spectral Data Comparison
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, similar to quinazolinone derivatives in (1662–1664 cm⁻¹) .
- ¹H NMR : The 2-hydroxyphenyl proton would resonate at δ ~9–10 ppm (exchangeable -OH), distinct from sulfamoylphenyl NH₂ protons (δ ~7.2 ppm in ) .
Biological Activity
N-(2-hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse pharmacological properties. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity by allowing it to interact with various biological targets.
Preliminary studies indicate that this compound may interfere with several cellular processes essential for pathogen survival and proliferation. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic pathways, which could disrupt metabolic processes in target organisms.
- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, contributing to its protective effects in models of acute kidney injury .
Antioxidant and Anti-inflammatory Properties
A study investigated the protective activity of N-(2-hydroxyphenyl)acetamide (NA-2) and its gold nanoparticle conjugate (NA-2-AuNPs) against glycerol-induced acute kidney injury in a mouse model. The findings indicated that both compounds significantly reduced renal tubular necrosis and inflammation. Key results included:
- Decreased serum urea and creatinine levels.
- Preservation of the actin cytoskeleton.
- Down-regulation of pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS) .
Case Studies and Research Findings
Synthesis and Accessibility
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity. These methods emphasize the compound's synthetic accessibility while enabling the exploration of different derivatives for optimized therapeutic effects.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, aromatic protons appear at δ 7.16–7.69 ppm, while acetamide carbonyls resonate near δ 168–170 ppm .
- Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies by-products .
How can structure-activity relationship (SAR) studies be systematically designed to evaluate the biological activity of this compound?
Q. Advanced
- Substituent Variation : Modify the isobutyl group (C-2 position) or hydroxyphenyl moiety to assess steric/electronic effects on target binding .
- Biological Assays : Test analogs in PTZ-induced seizure models (for anticonvulsant activity) or GABA receptor binding assays to quantify affinity .
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity metrics .
How should researchers address contradictions in reported biological activities across different studies?
Advanced
Contradictions often arise from divergent experimental parameters:
- Model Systems : Compare in vitro (e.g., receptor binding) vs. in vivo (e.g., rodent seizure models) data .
- Dosing Protocols : Standardize administration routes (e.g., intraperitoneal vs. oral) and dose ranges (mg/kg) .
- Target Specificity : Validate selectivity via counter-screening against related receptors (e.g., NMDA vs. GABA₀) .
What mechanistic approaches are recommended to elucidate the compound's interaction with biological targets?
Q. Advanced
- Radioligand Displacement Assays : Use ³H-labeled GABA or benzodiazepines to quantify binding affinity (IC₅₀) in rat brain homogenates .
- Molecular Docking : Leverage X-ray/NMR structures of homologous targets (e.g., GABA₀ receptor subunits) for in silico binding simulations .
- Kinetic Studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to assess binding reversibility .
What strategies are effective in assessing the compound's stability under various storage and experimental conditions?
Q. Advanced
- Accelerated Stability Testing : Expose the compound to stressors (pH 1–13, 40–60°C, UV light) and monitor degradation via HPLC .
- Degradation Product Identification : Use LC-MS/MS to characterize hydrolysis or oxidation by-products (e.g., quinazolinone ring opening) .
- Formulation Compatibility : Test solubility in DMSO/PBS and stability in biological matrices (e.g., plasma) at 37°C for 24–72 hours .
How can computational modeling enhance the optimization of this compound's pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Use QSAR models to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding) .
- Solubility Optimization : Apply molecular dynamics simulations to design prodrugs (e.g., ester derivatives) with improved aqueous solubility .
- Protein Binding Studies : Perform molecular docking with serum albumin to predict plasma half-life .
What experimental designs are critical for resolving spectral data ambiguities in structural characterization?
Q. Advanced
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing quinazolinone vs. acetamide carbonyls) .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm assignment of heterocyclic nitrogen environments .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for unambiguous structural determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
